![molecular formula C12H13FN4 B1483345 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-5-carboximidamide CAS No. 2098042-22-7](/img/structure/B1483345.png)
1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-5-carboximidamide
Overview
Description
The compound “1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-5-carboximidamide” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with a phenyl group, a fluoroethyl group, and a carboximidamide group .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, it might involve the reaction of appropriate precursors under suitable conditions. For instance, the synthesis of similar 1,2,3-triazole compounds involves a Cu (I) catalyzed [3+2] dipolar cycloaddition .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, a phenyl ring, a fluoroethyl group, and a carboximidamide group. The exact structure would depend on the specific positions of these groups on the pyrazole ring .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For example, the pyrazole ring is known to participate in various chemical reactions .Scientific Research Applications
Synthesis and Chemical Properties
Researchers have explored the synthesis and chemical properties of fluoroethyl-phenyl-pyrazole carboximidamide derivatives, focusing on their synthesis routes and structural characterization. For instance, Eleev et al. (2015) developed a method for synthesizing fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines, indicating a broader interest in fluorine-containing pyrazole derivatives for their unique chemical properties and potential applications in medicinal chemistry (Eleev, Kutkin, & Zhidkov, 2015). Furthermore, Ali et al. (2016) explored aldol condensation reactions involving 3-acetyl-1-(4-fluorophenyl)-5-phenyl-1H-pyrazole-4-carbonitrile, leading to new pyrazole derivatives, demonstrating the compound's versatility in synthetic chemistry (Ali, Ragab, Abdelghafar, & Farag, 2016).
Molecular Structure Analysis
The analysis of molecular structures, vibrational frequencies, and electronic properties of fluoroethyl-phenyl-pyrazole derivatives has been a focus of several studies. For example, Mary et al. (2015) conducted an in-depth study on the infrared spectrum, structural and optical properties, and molecular docking of a closely related compound, providing insights into the molecule's stability and potential interactions with biological targets (Mary et al., 2015). Such analyses are crucial for understanding the compound's reactivity and for designing molecules with desired biological activities.
Potential Biological Activities
Research on the biological activities of fluoroethyl-phenyl-pyrazole derivatives has revealed promising avenues. Studies have investigated these compounds' antimicrobial, anti-inflammatory, and anticancer properties, highlighting their potential as therapeutic agents. Mistry et al. (2016) synthesized and evaluated the antimicrobial activity of Schiff's base derivatives, showing significant antimicrobial potency (Mistry, Desai, & Desai, 2016). Additionally, Thangarasu et al. (2019) discovered novel pyrazole derivatives with potential anti-breast cancer and anti-inflammatory properties, emphasizing the importance of pyrazoles in drug discovery (Thangarasu, Manikandan, & Thamaraiselvi, 2019).
properties
IUPAC Name |
2-(2-fluoroethyl)-5-phenylpyrazole-3-carboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN4/c13-6-7-17-11(12(14)15)8-10(16-17)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H3,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FALBBWJWPQSVCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)C(=N)N)CCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-5-carboximidamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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